![molecular formula C16H16N4O5 B2486735 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide CAS No. 1396793-44-4](/img/structure/B2486735.png)
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound represents a class of chemicals that are of interest due to their complex molecular structure and potential biological activities. The molecule features a benzodioxole group attached to an azetidine ring via a carbonyl linker and a side chain incorporating a 1,2,4-oxadiazole moiety, highlighting its multifaceted synthetic challenge and chemical utility.
Synthesis Analysis
The synthesis of related compounds often involves multi-step synthetic routes starting from readily available materials such as 1,2,3-benzotriazole and undergoing conventional synthetic methods. These processes are carefully designed to introduce various functional groups, including the azetidine and oxadiazole rings, through intermediate stages characterized by chemical and spectroscopic analyses like IR, 1H NMR, 13C NMR, and mass spectroscopy for structural confirmation (Sharma et al., 2011).
Aplicaciones Científicas De Investigación
Photolysis and Synthesis Applications
Photolysis of Oxadiazolones : Research into the photolysis of oxadiazolones, closely related to the compound , shows how irradiation can lead to the formation of various intermediates and products. This process is significant for understanding the behavior of similar compounds under light exposure and has implications for synthetic organic chemistry (Boyer & Frints, 1970).
Synthesis of Azetidinones : The synthesis of azetidinones, which include structures similar to the query compound, demonstrates their potential anti-inflammatory activity. This synthesis pathway is crucial for developing new pharmaceutical agents with improved efficacy and safety profiles (Kalsi et al., 1990).
Heterocyclic Chemistry
Benzodifuranyl and Oxadiazepines : The creation of novel benzodifuranyl compounds and oxadiazepines derived from natural products showcases the versatility of similar compounds in synthesizing new molecules with potential anti-inflammatory and analgesic properties. This research underscores the compound's significance in discovering new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Agents : The development of benzoxazole-based oxadiazoles as potential antimicrobial agents indicates the importance of such compounds in combating microbial infections. The study highlights the role of structural modifications in enhancing antimicrobial efficacy (Vodela et al., 2013).
Medicinal Chemistry
Antibacterial Agents : Research into azetidinylquinolones as antibacterial agents explores the effect of stereochemistry on antibacterial activity. This area is crucial for designing new antibiotics to address the growing issue of antibiotic resistance (Frigola et al., 1995).
Herbicidal Activities : The synthesis and evaluation of compounds for herbicidal activity, including oxadiazoles, highlight the agricultural applications of such chemicals in managing weed growth, demonstrating the compound's relevance beyond medicinal chemistry (Bao, 2008).
Propiedades
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-9-18-14(25-19-9)5-17-15(21)11-6-20(7-11)16(22)10-2-3-12-13(4-10)24-8-23-12/h2-4,11H,5-8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBNAAIBDNVXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2486653.png)
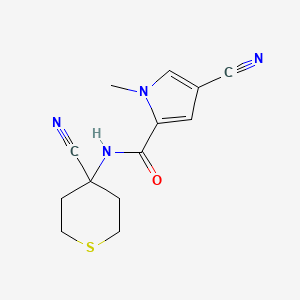
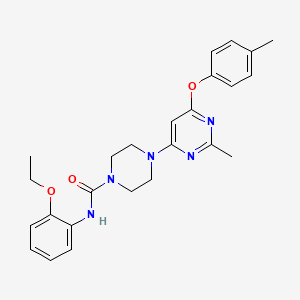
![2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2486658.png)
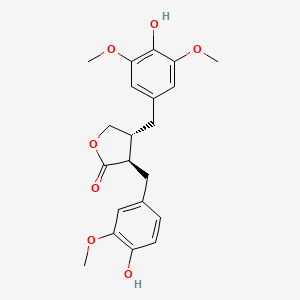


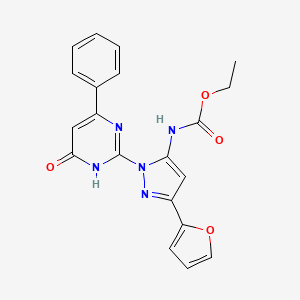


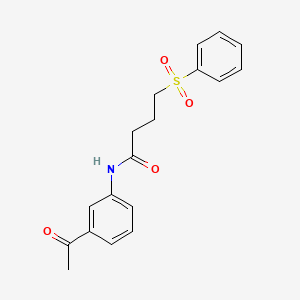
![N-[5-(1H-Benzimidazol-2-yl)-2-methoxyphenyl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2486674.png)
